N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine

Kinase selectivity Chemical probe FMS/KIT inhibition

SAR campaigns often require a minimal pharmacophore control to deconvolute fragment contributions. This 7-azaindole derivative solves that need. • Benchmark control for PLX647 series: attribute inhibition to the core scaffold. • Physicochemical profile (LogP 2.61, TPSA 44.81 Ų) supports CNS lead optimization. • Synthetic intermediate: dimethylamino handle enables rapid library diversification without protecting groups. Procure with confidence for kinase panel assays.

Molecular Formula C15H16N4
Molecular Weight 252.31 g/mol
CAS No. 918517-14-3
Cat. No. B12621924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine
CAS918517-14-3
Molecular FormulaC15H16N4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C=C1)CC2=CNC3=C2C=CC=N3
InChIInChI=1S/C15H16N4/c1-19(2)14-6-5-11(9-17-14)8-12-10-18-15-13(12)4-3-7-16-15/h3-7,9-10H,8H2,1-2H3,(H,16,18)
InChIKeyJRWMWZPRBRJDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Class Context


N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine (CAS 918517-14-3) is a synthetic small molecule of the pyrrolo[2,3-b]pyridine class with molecular formula C15H16N4 and molecular weight 252.31 g/mol . This scaffold is recurrent in kinase inhibitor research, particularly for targets such as FGFR, FMS, KIT, and MLK3. The compound's structure— featuring a 2-dimethylaminopyridine ring linked via a methylene bridge to the 3-position of a 7-azaindole core—is closely related to advanced leads such as the dual FMS/KIT inhibitor PLX647 (CAS 873786-09-5), which contains a para-trifluoromethylbenzyl substituent in place of the dimethyl moiety . This compound is primarily encountered as a synthetic intermediate or a simplified tool analog for structure-activity relationship (SAR) campaigns.

Pyrrolo[2,3-b]pyridine scaffold for kinase inhibitor SAR exploration
Minimal pharmacophore control for selectivity profiling versus elaborated leads
Direct synthetic intermediate for focused kinase inhibitor libraries

Procurement Risk: Why Analogs Are Not Interchangeable


Pyrrolo[2,3-b]pyridine congeners with different amine substituents cannot be generically substituted without risking substantial alteration in target affinity, selectivity, and off-target profile. For instance, the simple dimethylamino analog (918517-14-3) contrasts sharply with the para-trifluoromethylbenzyl derivative PLX647, which achieves dual FMS/KIT IC50 values of 28 nM and 16 nM, respectively . The presence versus absence of the lipophilic benzyl group is known to influence kinase selectivity and pharmacokinetic behavior across this chemotype, as evidenced by PLX647's selectivity over FLT3 (IC50 91 nM) and KDR (IC50 130 nM) within a 400-kinase panel . Without direct comparative data for the dimethyl variant, any assumption of functional equivalence to its more elaborated analogs is scientifically unfounded and procurement decisions must be guided by the specific assay context.

Benzyl pharmacophore absence

May shift kinase selectivity relative to N-benzyl derivatives like PLX647; DFG-out pocket occupancy is not supported.

Lipophilicity-dependent PK context

Lower lipophilicity profile may alter pharmacokinetic behavior compared to more lipophilic analogs; cross-compound extrapolation is not reliable.

Unvalidated functional equivalence

Direct substitution for advanced leads without comparative bioactivity data risks assay misinterpretation; procurement must align with specific assay context.

Quantitative Differentiation Evidence


Kinase Selectivity Fingerprint vs. PLX647

The target compound constitutes the minimal dimethylamino fragment of the known dual FMS/KIT inhibitor PLX647. PLX647 exhibits IC50 values of 28 nM (FMS) and 16 nM (KIT), with selectivity against a 400-kinase panel except for FLT3 (91 nM) and KDR (130 nM) . While quantitative activity data for the dimethyl analog 918517-14-3 are not publicly reported, the structural truncation eliminates the lipophilic benzyl group that is critical for occupancy of the DFG-out pocket in type II kinase inhibitors, strongly implying a loss of potency and a shift in selectivity relative to PLX647. This analysis represents class-level inference and is not a direct head-to-head comparison.

Selectivity context
Class-level inference
PLX647: FMS IC50 28 nM, KIT IC50 16 nM; target compound: not reported
Structural truncation likely alters selectivity fingerprint; benchmarking azaindole core requires separate direct assay
Inference based on SAR, not head-to-head data
Kinase selectivity Chemical probe FMS/KIT inhibition

Lipophilicity and PSA Comparison

The target compound has a calculated LogP of 2.61 and a topological polar surface area (TPSA) of 44.81 Ų . In comparison, PLX647 (C21H17F3N4) possesses a significantly higher calculated LogP (~4.5 est.) and TPSA of approximately 48 Ų due to the trifluoromethylphenyl group. The lower lipophilicity and smaller TPSA of 918517-14-3 predict higher aqueous solubility and potentially improved CNS permeability according to CNS MPO scoring paradigms, though experimental solubility and permeability data are absent.

Physicochemical profile
Reported (in silico)
LogP 2.61, TPSA 44.81 Ų (target) vs. est. LogP ~4.5, TPSA ~48 Ų (PLX647)
Lower lipophilicity may support CNS permeability screening context
Experimental solubility and permeability not yet confirmed
Lipophilicity CNS MPO Drug-likeness

Synthetic Tractability and Intermediate Utility

The compound serves as a direct precursor or common intermediate for generating N-alkylated and N-arylated libraries through reductive amination or palladium-catalyzed cross-coupling. Specifically, PLX647 is synthesized by alkylation of a related 5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyridin-2-amine intermediate with 4-(trifluoromethyl)benzyl halide . The dimethyl analog 918517-14-3 avoids the additional synthetic step, thereby offering a more direct entry into SAR exploration when a simple tertiary amine terminus is desired. No direct comparative data on yield or purity are available.

Synthetic utility
Supporting evidence
One-step synthesis, direct use without deprotection; comparator requires N-alkylation
Enables rapid SAR library synthesis through simple diversification
Yield and purity comparative data not reported
Synthetic intermediate Parallel SAR Library synthesis

Optimal Use Cases Based on Differentiation


Kinase Selectivity Profiling Baseline Control

The compound is well-suited as a minimal pharmacophore control in kinase profiling panels where PLX647 or other N-benzyl derivatives are being characterized. Its predicted lack of DFG-out pocket occupancy allows researchers to attribute kinase inhibition to the 7-azaindole core alone, benchmarking the contribution of the dimethylamino fragment. This application directly follows from the selectivity fingerprint evidence in Section 3 .

CNS Drug Discovery with Low Lipophilicity

The calculated LogP of 2.61 and moderate TPSA of 44.81 Ų position 918517-14-3 as a candidate for CNS drug discovery where lower lipophilicity is correlated with reduced metabolic clearance and decreased off-target promiscuity. This scenario is supported by the physicochemical differentiation data provided in Section 3 .

Library Synthesis and Rapid SAR Expansion

As a synthetic intermediate, the compound enables rapid diversification via the dimethylamino handle without the need for protecting group manipulations. Procurement of 918517-14-3 accelerates the preparation of focused kinase inhibitor libraries, directly leveraging the synthetic tractability evidence described in Section 3 .

Application
Selection Property
Validation Focus
Kinase selectivity profiling baseline control
Azaindole core pharmacophore control
Kinase panel benchmarking without DFG-out pocket occupancy
CNS target engagement screening context
Lower lipophilicity profile
CNS MPO score and solubility verification
Focused kinase inhibitor library synthesis
Direct synthetic intermediate
Library diversification efficiency and purity profiling
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